tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
tert-Butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a variety of functional groups, including isoquinoline, oxazolidine, and ester moieties
Preparation Methods
The synthesis of tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of hydroxymethyl, methoxy, and methyl groups through various organic reactions such as alkylation and hydroxylation.
Esterification and Protection: The formation of ester groups and protection of reactive sites using tert-butyl groups.
Oxazolidine Ring Formation: This involves the cyclization of amino alcohols with carbonyl compounds under controlled conditions.
Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and yield .
Chemical Reactions Analysis
tert-Butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and prop-2-enoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and potassium permanganate . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-Butyl 4-(hydroxymethyl)phenylcarbamate: Used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C29H42N2O8 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
tert-butyl 4-[3-(hydroxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C29H42N2O8/c1-10-12-36-25-22-19(14-18(3)24(25)35-9)15-20(16-32)30(26(33)37-13-11-2)23(22)21-17-38-29(7,8)31(21)27(34)39-28(4,5)6/h10-11,14,20-21,23,32H,1-2,12-13,15-17H2,3-9H3 |
InChI Key |
BCUFUIXTKFNPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(N(C(C2)CO)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |
Origin of Product |
United States |
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